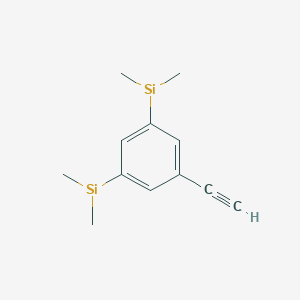

CID 78063569

Description

CID 78063569 is a chemical compound registered in the PubChem database. It is known for its unique properties and potential applications in various scientific fields. This compound has garnered interest due to its distinctive chemical structure and reactivity.

Properties

Molecular Formula |

C12H16Si2 |

|---|---|

Molecular Weight |

216.42 g/mol |

InChI |

InChI=1S/C12H16Si2/c1-6-10-7-11(13(2)3)9-12(8-10)14(4)5/h1,7-9H,2-5H3 |

InChI Key |

UHXNODRSWRZBEZ-UHFFFAOYSA-N |

Canonical SMILES |

C[Si](C)C1=CC(=CC(=C1)C#C)[Si](C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of CID 78063569 involves several steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The exact synthetic route and reaction conditions can vary depending on the desired purity and yield of the final product. Common methods include the use of organic solvents, catalysts, and controlled temperature and pressure conditions.

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemical reactors and automated processes to ensure consistent quality and high yield. The process may include purification steps such as crystallization, distillation, and chromatography to remove impurities and obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

CID 78063569 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Halogenating agents like chlorine or bromine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

CID 78063569 has a wide range of applications in scientific research, including:

Chemistry: Used as a reagent in organic synthesis and catalysis.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its therapeutic potential in treating various diseases.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of CID 78063569 involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Q & A

Basic Research Questions

Q. How to formulate a focused research question for studying CID 78063569?

- Methodological Answer : Apply frameworks like FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to ensure alignment with academic goals. Begin by identifying gaps in existing literature (e.g., synthesis methods, stability under specific conditions) and narrow the scope using the PICO framework (Population/Problem, Intervention/Indicator, Comparison, Outcome) . For example:

- "How does temperature variation (intervention) affect the crystallinity (outcome) of this compound (problem) compared to room-temperature conditions (comparison)?"

Q. What methodologies are recommended for synthesizing this compound in academic settings?

- Methodological Answer : Prioritize reproducibility by detailing procedures in line with IUPAC guidelines . Include:

- Synthesis Steps : Reaction conditions (e.g., solvent, catalyst), purification methods (e.g., chromatography), and characterization techniques (e.g., NMR, XRD) .

- Validation : Cross-reference with primary literature to confirm compound identity and purity. For known compounds, cite established protocols; for novel derivatives, provide full spectral data .

Q. How to design a literature review strategy for this compound?

- Methodological Answer :

- Step 1 : Use systematic search terms (e.g., "this compound AND solubility") across platforms like PubMed, CAS, and institutional repositories.

- Step 3 : Organize findings using citation management tools (e.g., Zotero) and highlight contradictions in data (e.g., conflicting solubility values) for further investigation .

Advanced Research Questions

Q. How to resolve contradictions in reported properties of this compound (e.g., solubility, reactivity)?

- Methodological Answer :

- Error Analysis : Quantify uncertainties in measurement techniques (e.g., HPLC vs. gravimetric analysis for solubility) and compare experimental conditions (e.g., pH, solvent polarity) .

- Replication : Reproduce conflicting studies with standardized protocols, documenting variables like humidity and instrumentation calibration .

- Statistical Validation : Apply ANOVA or t-tests to assess significance of discrepancies .

Q. What experimental design principles ensure reproducibility in studies involving this compound?

- Methodological Answer :

- Modular Design : Segment experiments into discrete phases (synthesis, characterization, application testing) with internal controls .

- Documentation : Follow FAIR principles (Findable, Accessible, Interoperable, Reusable) by publishing raw data (e.g., spectral files) in repositories like Zenodo .

- Peer Review : Pre-submission validation via collaborative platforms (e.g., Protocols.io ) to identify procedural gaps .

Q. How to optimize computational models for predicting this compound’s behavior in novel environments?

- Methodological Answer :

- Parameter Selection : Use DFT calculations or MD simulations to model interactions (e.g., solvent effects). Validate against empirical data (e.g., DSC for thermal stability) .

- Sensitivity Analysis : Test model robustness by varying input parameters (e.g., bond dissociation energies) and comparing outputs to experimental results .

Data Analysis & Reporting

Q. What strategies are effective for analyzing spectral data of this compound derivatives?

- Methodological Answer :

- Automated Tools : Use software like MestReNova for NMR peak integration or Olex2 for crystallographic refinement .

- Cross-Validation : Compare experimental IR/Raman spectra with simulated spectra from computational models (e.g., Gaussian) .

Q. How to structure a manuscript reporting new findings on this compound?

- Methodological Answer :

- Sections : Follow IMRaD (Introduction, Methods, Results, and Discussion) with emphasis on:

- Methods : Succinctly describe synthesis and characterization protocols, referencing supplementary materials for extended details .

- Discussion : Contrast results with prior studies, explicitly addressing contradictions and proposing mechanistic explanations .

- Ethics : Disclose funding sources, conflicts of interest, and compliance with ethical guidelines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.